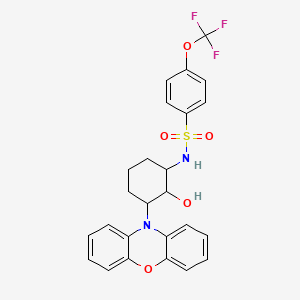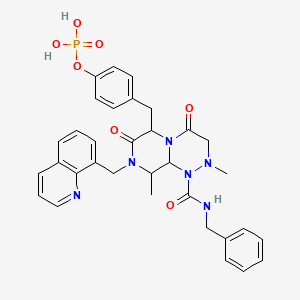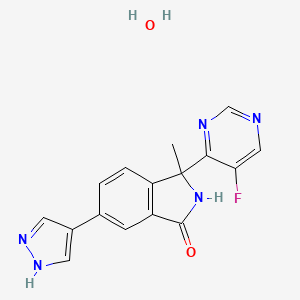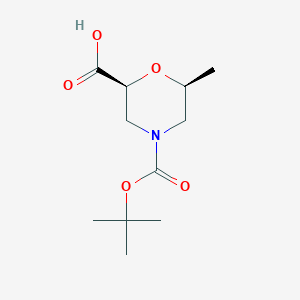
(5-Chloropyridin-3-yl)(cyclopropyl)methanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Chloropyridin-3-yl)(cyclopropyl)methanamine hydrochloride is a chemical compound with the molecular formula C₉H₁₂Cl₂N₂ and a molecular weight of 219.11 g/mol . This compound is characterized by the presence of a chlorinated pyridine ring and a cyclopropyl group attached to a methanamine moiety. It is primarily used in research and development within the fields of chemistry and pharmacology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (5-Chloropyridin-3-yl)(cyclopropyl)methanamine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloropyridine and cyclopropylmethanamine.
Reaction Conditions: The reaction is carried out under an inert atmosphere, often using a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over reaction parameters such as temperature, pressure, and reaction time. The use of automated systems for monitoring and controlling the reaction conditions ensures consistent product quality and yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom on the pyridine ring is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed:
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound, often with the removal of the chlorine atom.
Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.
Aplicaciones Científicas De Investigación
(5-Chloropyridin-3-yl)(cyclopropyl)methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Mecanismo De Acción
The mechanism of action of (5-Chloropyridin-3-yl)(cyclopropyl)methanamine hydrochloride involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
(5-Chloropyridin-3-yl)methanamine hydrochloride: Lacks the cyclopropyl group, which may affect its reactivity and biological activity.
(5-Bromopyridin-3-yl)(cyclopropyl)methanamine hydrochloride: Contains a bromine atom instead of chlorine, potentially altering its chemical properties and reactivity.
(5-Chloropyridin-3-yl)(cyclopropyl)methanol: The methanamine group is replaced by a methanol group, changing its chemical behavior and applications.
Uniqueness: The presence of both the chlorinated pyridine ring and the cyclopropyl group in (5-Chloropyridin-3-yl)(cyclopropyl)methanamine hydrochloride imparts unique chemical properties, making it a valuable compound for various research and industrial applications. Its specific structure allows for targeted interactions in biological systems, which can be leveraged in drug development and other scientific endeavors .
Propiedades
IUPAC Name |
(5-chloropyridin-3-yl)-cyclopropylmethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2.ClH/c10-8-3-7(4-12-5-8)9(11)6-1-2-6;/h3-6,9H,1-2,11H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USRJEVGBMDFBGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C2=CC(=CN=C2)Cl)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-[[1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropanecarbonyl]amino]-7-(difluoromethoxy)-3,4-dihydro-2H-chromen-2-yl]benzoic acid](/img/structure/B8181738.png)




![8-(1H-IMIDAZOL-4-YLMETHYLENE)-6,8-DIHYDRO-THIAZOLO[5,4-E]INDOL-7-ONE](/img/structure/B8181775.png)
![1,4-bis(5-bromothiophen-2-yl)-2,5-dihydropyrrolo[3,4-c]pyrrole-3,6-dione](/img/structure/B8181786.png)
![(R)-3,3'-Di([1,1'-biphenyl]-4-yl)-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B8181791.png)
![4,7-Bis(5-bromothiophen-2-yl)-2-(2-ethylhexyl)-5,6-difluoro-2H-benzo[d][1,2,3]triazole](/img/structure/B8181796.png)




